N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound with a unique structure that combines a piperidine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The piperidine ring can be synthesized through a series of reactions involving the formation of the carbonyl group and the introduction of the ethyl and hydroxymethyl substituents. The phenyl group is then attached to the piperidine ring through a carbonyl linkage, followed by the addition of the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide include other piperidine derivatives and amide-containing molecules. These compounds share structural similarities but may differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a piperidine ring, a phenyl group, and an amide linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-17(23)20-13-15-5-7-16(8-6-15)18(24)21-11-9-19(4-2,14-22)10-12-21/h3,5-8,22H,1,4,9-14H2,2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRKGOHOPZXEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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